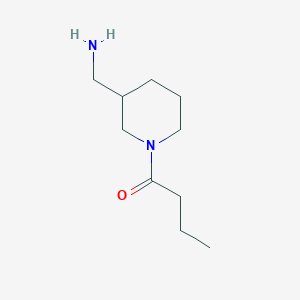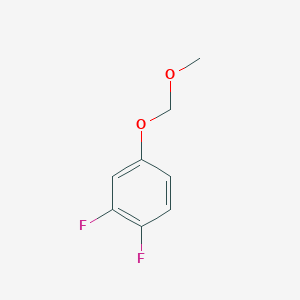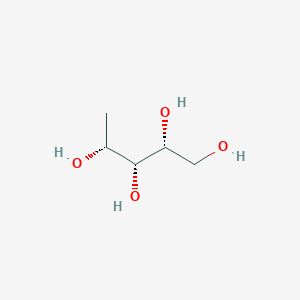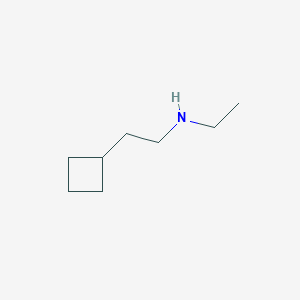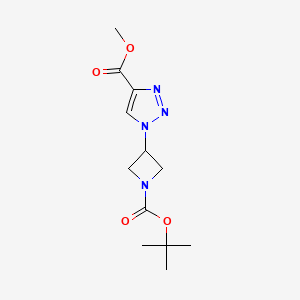
1-(tert-butoxycarbonyl)azétidin-3-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Applications De Recherche Scientifique
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is primarily used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The rigidity of the linker, provided by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, can impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate are those involving the target proteins. By tagging these proteins for degradation, the compound can disrupt the pathways in which they are involved . The downstream effects of this disruption would depend on the specific roles of the target proteins.
Result of Action
The molecular and cellular effects of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate’s action would be the degradation of the target proteins . This could result in a variety of effects, depending on the functions of these proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate. For example, the compound should be stored at a temperature of 2-8°C . Other factors, such as pH and the presence of other chemicals, could also potentially affect the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The azetidine ring can be introduced through a nucleophilic substitution reaction, and the Boc group is added to protect the nitrogen atom during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains a selenazole ring instead of a triazole ring.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid: Features a pyrazole ring instead of a triazole ring.
Uniqueness
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of an azetidine ring and a triazole ring, which provides distinct chemical and biological properties. The presence of the Boc group also allows for selective deprotection and further functionalization .
Propriétés
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-8(6-15)16-7-9(13-14-16)10(17)19-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYBCCGNZVZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


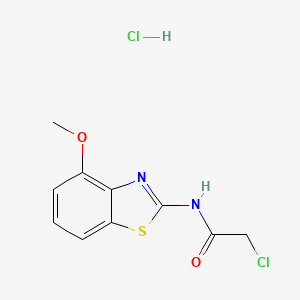


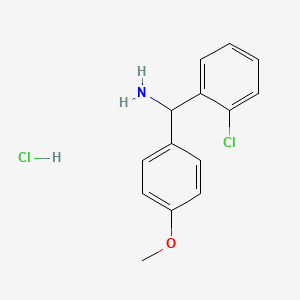
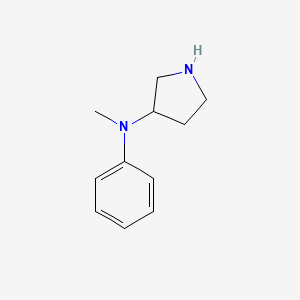
![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)



